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molecular formula C9H9F3N2O B8396810 2-Pyrimidinebutanal, 4-(trifluoromethyl)-

2-Pyrimidinebutanal, 4-(trifluoromethyl)-

Cat. No. B8396810
M. Wt: 218.18 g/mol
InChI Key: JERJKPJKPOTZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745458B2

Procedure details

To a solution of 2-(4-penten-1-yl)-4-(trifluoromethyl)pyrimidine (P7, 143 mg) in THF/H2O 5/1 (6.5 mL) were added OsO4 (4% in water, 0.2 mL) and NaIO4 (424 mg). The solution was stirred at r.t. for 30 min. Water was then added and the mixture extracted with DCM. The organic phase was washed with brine, dried over Na2SO4, filtered and evaporated in vacuo to give 91 mg of the title compound as an oil, which was used in the subsequent step without further purification.
Quantity
143 mg
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[N:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[CH:8][N:7]=1)[CH2:2][CH2:3][CH:4]=C.[OH2:16]>C1COCC1.O.O=[Os](=O)(=O)=O>[F:13][C:12]([F:15])([F:14])[C:10]1[CH:9]=[CH:8][N:7]=[C:6]([CH2:1][CH2:2][CH2:3][CH:4]=[O:16])[N:11]=1 |f:2.3|

Inputs

Step One
Name
Quantity
143 mg
Type
reactant
Smiles
C(CCC=C)C1=NC=CC(=N1)C(F)(F)F
Name
NaIO4
Quantity
424 mg
Type
reactant
Smiles
Name
Quantity
6.5 mL
Type
solvent
Smiles
C1CCOC1.O
Name
Quantity
0.2 mL
Type
catalyst
Smiles
O=[Os](=O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at r.t. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with DCM
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C1=NC(=NC=C1)CCCC=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 91 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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